

Pharmacokinetics and Safety of Chinfloxacin in Healthy Volunteers: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and safety profiles of **Chinfloxacin**, a novel tricyclic fluorinated quinolone, as observed in healthy volunteers. The data presented is compiled from a pivotal first-in-human randomized study, offering critical insights for researchers and professionals involved in drug development.

Executive Summary

Chinfloxacin hydrochloride has demonstrated a favorable safety and pharmacokinetic profile in healthy Chinese volunteers, supporting its potential for once-daily dosing in clinical applications. The drug was well-tolerated in both single-ascending-dose and multiple-dose studies. Key findings indicate a half-life of 14 to 16 hours and a time to maximum plasma concentration of approximately 2 hours. While food has a minor effect on its absorption,

Chinfloxacin at a therapeutic dose of 400 mg did not significantly prolong the QT/QTc interval. This guide details the experimental protocols, presents quantitative data in structured tables, and visualizes the study workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of **Chinfloxacin** were evaluated through single-dose, food-effect, and multiple-dose studies.

Single-Dose Pharmacokinetics



Following a single oral administration, **Chinfloxacin** was readily absorbed, reaching its maximum plasma concentration (Cmax) in about 2 hours. The drug exhibited an elimination half-life of 14 to 16 hours. The exposure to **Chinfloxacin** in human plasma was found to increase in an almost linear fashion with doses ranging from 300 mg to 600 mg.[1]

Table 1: Single-Dose Pharmacokinetic Parameters of **Chinfloxacin** in Healthy Volunteers

Dose	Cmax (mg/L)	Tmax (h)	AUC0-∞ (mg·h/L)	t1/2 (h)
300 mg	2.55 ± 0.58	2.13 ± 0.74	36.19 ± 6.93	14.80 ± 2.01
400 mg	3.67 ± 0.73	1.60 ± 0.49	51.53 ± 10.31	15.93 ± 2.67
600 mg	5.15 ± 1.09	2.06 ± 0.88	75.94 ± 15.20	15.34 ± 2.34

Data are expressed as means ± standard deviation.

Effect of Food on Pharmacokinetics

The administration of **Chinfloxacin** with food had a slight impact on the rate and extent of its absorption. In the fed state, the time to reach Cmax (Tmax) was delayed, and both Cmax and the area under the concentration-time curve (AUC) were marginally reduced.[1][2]

Table 2: Pharmacokinetic Parameters of **Chinfloxacin** (400 mg) in Fasted and Fed States

State	Cmax (mg/L)	Tmax (h)	AUC0-∞ (mg·h/L)
Fasted	3.67 ± 0.73	1.60	51.53 ± 10.31
Fed	3.17 ± 0.54	2.59	46.92 ± 8.76

Data are expressed as means ± standard deviation, except for Tmax which is the median.

Multiple-Dose Pharmacokinetics

In a multiple-dose regimen of 400 mg once daily for 10 days, **Chinfloxacin** reached a steady state within 7 days.[1] The accumulation index suggests that over 50% of the drug could



accumulate in the body with repeated dosing.[1]

Table 3: Multiple-Dose Pharmacokinetic Parameters of Chinfloxacin (400 mg)

Day	Cmax (mg/L)	AUC0-24 (mg·h/L)
Day 1	3.67 ± 0.73	22.98 ± 4.59
Day 10	4.69 ± 0.95	51.53 ± 10.31

Data are expressed as means ± standard deviation.

Safety and Tolerability

Chinfloxacin was generally well-tolerated in healthy volunteers at doses ranging from 50 mg to 800 mg.[1] No serious or severe adverse events were reported.[1]

Adverse Events

The observed adverse events (AEs) were all mild and resolved without treatment.[1][2] These included dizziness, nausea, weakness, photosensitive dermatitis, and increased frequency of defecation.[1][2] In the single-ascending-dose study, mild dizziness was reported in one subject at the 600 mg dose, and mild nausea in two subjects at the 800 mg dose.[1] In the multiple-dose study, two subjects experienced mild photosensitive dermatitis after sun exposure.[1]

Table 4: Summary of Drug-Related Adverse Events

Study Phase	Dose	Adverse Event	Incidence	Severity
Single Ascending Dose	600 mg	Dizziness	1/8 (12.5%)	Mild
800 mg	Nausea	2/8 (25%)	Mild	
Multiple Dose	400 mg	Photosensitive Dermatitis	2/12 (16.7%)	Mild

Effect on QT/QTc Interval



A thorough QT/QTc study was conducted to assess the effect of **Chinfloxacin** on cardiac repolarization. At a therapeutic dose of 400 mg, **Chinfloxacin** had no effect on the prolongation of QT/QTc intervals.[1][2] A supratherapeutic dose of 600 mg showed a mild prolongation effect, but this was less pronounced than that of the positive control, 400 mg moxifloxacin.[1][2]

Experimental ProtocolsStudy Design

The clinical investigation was a randomized study divided into five parts conducted in healthy Chinese subjects.[1][2]

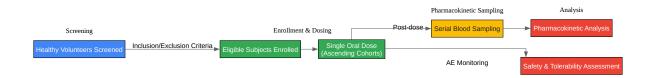
- Part A: Single-Ascending-Dose (SAD) Study: To assess the safety and tolerability of Chinfloxacin.
- Part B: Single-Dose Pharmacokinetic Study: To determine the pharmacokinetic profile after a single oral dose.
- Part C: Food-Effect Study: To evaluate the impact of food on the pharmacokinetics of **Chinfloxacin**.
- Part D: Multiple-Dose Pharmacokinetic Study: To assess the pharmacokinetics after repeated daily doses.
- Part E: Thorough QT/QTc Study: A randomized, placebo- and positive-controlled, single-dose, crossover study to evaluate the effect on the QT interval.[1][2]

Sample Analysis

The concentration of **Chinfloxacin** in human plasma and urine samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

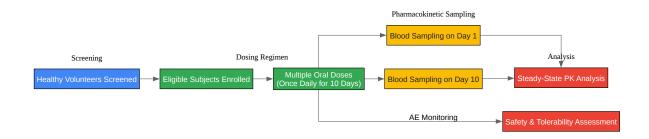
Visualizations Experimental Workflows





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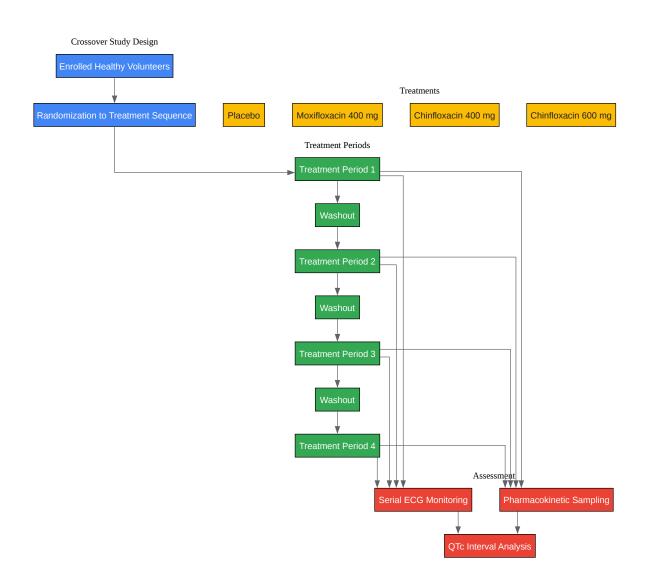
Caption: Single-Ascending-Dose Study Workflow.



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Caption: Multiple-Dose Study Workflow.





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Caption: Thorough QT/QTc Study Workflow.



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- To cite this document: BenchChem. [Pharmacokinetics and Safety of Chinfloxacin in Healthy Volunteers: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820905#pharmacokinetics-and-safety-profiles-of-chinfloxacin-in-healthy-volunteers]

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